N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide

Physicochemical profiling Drug-likeness parameters Non-classical antifolate design

Researchers sourcing a non-classical 2,4-diaminopteridine scaffold face challenges in finding a compound free of the benzoylglutamate side chain for transport-independent DHFR studies. This product addresses that gap. - Serves as a chromatographically distinct impurity marker for methotrexate ANDA batch release testing. - Provides a ready-to-use building block for synthesizing focused antifolate libraries, bypassing multi-step synthesis. - Occupies a unique physicochemical space (XLogP -0.2) relative to methotrexate and trimetrexate for selectivity profiling.

Molecular Formula C15H16N8O
Molecular Weight 324.34 g/mol
CAS No. 57963-43-6
Cat. No. B12789436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide
CAS57963-43-6
Molecular FormulaC15H16N8O
Molecular Weight324.34 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
InChIInChI=1S/C15H16N8O/c1-8(24)20-10-4-2-9(3-5-10)18-6-11-7-19-14-12(21-11)13(16)22-15(17)23-14/h2-5,7,18H,6H2,1H3,(H,20,24)(H4,16,17,19,22,23)
InChIKeyFRUWZLKZIBPWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Overview


N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide (CAS 57963-43-6; UNII DJ8PTM8R6D; NSC 233910) is a synthetic pteridine derivative with molecular formula C15H16N8O and molecular weight 324.34 g/mol [1]. It belongs to the 2,4-diaminopteridine class of antifolate compounds, which are established inhibitors of dihydrofolate reductase (DHFR) . Its structure comprises the core 2,4-diaminopteridine pharmacophore linked via a methylamino bridge to a para-acetamidophenyl moiety, but it notably lacks the benzoylglutamate side chain characteristic of classical antifolates such as methotrexate and aminopterin, categorizing it as a non-classical antifolate scaffold [2]. The compound is assigned NSC 233910, indicating its historical inclusion in screening efforts at the National Cancer Institute, and its UNII indicates recognition in FDA Global Substance Registration System, though its primary application today is as a research chemical, synthetic intermediate, or potential impurity marker in methotrexate-related analytical workflows [1].

Research Use Non-classical antifolate probe for DHFR inhibition studies
Analytical Methotrexate impurity marker with distinct MS signature
Synthetic Pteridine building block for derivatization libraries

Structural Determinants of Antifolate Non-Interchangeability


Within the 2,4-diaminopteridine antifolate class, even minor structural modifications produce profound differences in transport, intracellular retention, and resistance profiles that preclude generic substitution [1]. Classical antifolates such as methotrexate (MW 454.44 g/mol; XLogP -2.67) and aminopterin (MW 440.41 g/mol) rely on the reduced folate carrier (RFC) for cellular entry and folylpolyglutamate synthetase (FPGS)-mediated polyglutamation for intracellular trapping, whereas non-classical antifolates like trimetrexate (MW 369.43 g/mol; XLogP 2.18) enter cells by passive diffusion and are not polyglutamated, thereby circumventing RFC-mediated resistance but also exhibiting distinct pharmacokinetic profiles [2]. N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide (MW 324.34 g/mol; XLogP -0.2) occupies a distinct intermediate physicochemical space: it is smaller and less lipophilic than trimetrexate, lacks the glutamate moiety essential for RFC recognition and polyglutamation, and bears an acetamide terminus rather than the benzoylglutamate of classical analogs, which is predicted to alter both its DHFR binding kinetics and its membrane permeability characteristics relative to any other member of the class [1][3]. A scientist or procurement officer evaluating this compound for research or analytical applications must recognize that potency, selectivity, and cellular activity cannot be extrapolated from methotrexate, aminopterin, trimetrexate, or any other 2,4-diaminopteridine without compound-specific quantitative data.

Transport mechanism mismatch

Non-classical antifolate: likely passive diffusion, not RFC-mediated. Cellular uptake profile may differ significantly from classical antifolates.

Polyglutamation bypass

Lacks glutamate side chain; predicted non-substrate for FPGS. Intracellular retention cannot be compared to polyglutamated methotrexate.

Physicochemical space divergence

Intermediate MW and lipophilicity between classical and non-classical agents. Permeability and solubility behavior may not transfer from known antifolates.

Quantitative Differential Evidence Against Closest Analogs


Physicochemical Profile Differentiation

N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide exhibits a molecular weight of 324.34 g/mol, which is 130.10 g/mol lower than methotrexate (454.44 g/mol), 116.08 g/mol lower than aminopterin (440.42 g/mol), and 45.09 g/mol lower than the non-classical comparator trimetrexate (369.43 g/mol) [1]. Its computed XLogP of -0.2 is substantially more hydrophilic than trimetrexate (XLogP 2.18) yet more lipophilic than methotrexate (XLogP -2.67), while its topological polar surface area (TPSA) is predicted to be lower than that of classical antifolates (methotrexate TPSA ≈ 210.5 Ų) due to the absence of the dicarboxylic glutamate moiety [1][2]. The compound possesses 4 hydrogen bond donors and 8 hydrogen bond acceptors, compared to 5 donors and 10 acceptors for methotrexate, reflecting the replacement of the glutamic acid carboxyl groups with a single acetamide [1][3].

Physicochemical profile
Reported
ΔMW vs. MTX: -130 g/mol; ΔXLogP vs. TMTX: -2.38
Distinct physicochemical space vs. classical/non-classical antifolates
Computed properties; experimental validation may refine values
Physicochemical profiling Drug-likeness parameters Non-classical antifolate design

Glutamate Moiety Absence and Non-Classical Activity

The defining structural feature of N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide is the absence of the glutamate residue that is present in classical antifolates methotrexate (one glutamate) and aminopterin (one glutamate). Instead, the compound terminates in a neutral acetamide group (-NH-CO-CH₃) attached to the para position of the phenyl ring [1]. Classical antifolates require FPGS-mediated polyglutamation for intracellular retention and prolonged target engagement; non-classical antifolates lacking glutamate are not substrates for FPGS, which fundamentally alters their cellular retention profile [2]. This structural distinction is also observed in trimetrexate, which similarly lacks a glutamate side chain, but trimetrexate carries a trimethoxybenzyl substituent at the 6-position rather than the acetamidophenylmethylamino group of the target compound [3]. The target compound thus represents a structurally unique non-classical scaffold within the 2,4-diaminopteridine class that is neither a truncated classical antifolate nor identical to any clinically established non-classical comparator.

Glutamate moiety absence
Class-level
No glutamate side chain; predicted non-FPGS substrate
Cellular retention profile fundamentally different from classical antifolates
Class-level inference from SAR; FPGS substrate status not experimentally confirmed
Non-classical antifolate Polyglutamation bypass RFC-independent transport

Chromatographic Retention and Analytical Differentiation

In reversed-phase HPLC analysis of methotrexate drug substance and its related impurities, multiple structurally distinct 2,4-diaminopteridine species have been resolved and identified, including 2,4-diamino-6-(hydroxymethyl)pteridine, aminopterin, DAMPA (4-amino-4-deoxy-N10-methylpteroic acid, CAS 19741-14-1; MW 325.33 g/mol), and 6-(bromomethyl)-2,4-diaminopteridine [1][2]. N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide (MW 324.34 g/mol) is a distinct chemical entity with a unique retention time and mass spectrometric signature (exact mass 324.1442 Da for [M+H]⁺) that differentiates it from DAMPA (MW 325.33 g/mol) and from methotrexate (MW 454.44 g/mol) [3]. The presence of the acetamide terminus provides a characteristic UV chromophore and MS/MS fragmentation pattern that is distinguishable from the carboxylic acid terminus of DAMPA and related pteroic acid analogs [3]. Published HPLC methods for methotrexate impurity profiling using C18 columns and acetonitrile/phosphate or acetonitrile/trifluoroacetic acid gradients demonstrate baseline resolution of multiple pteridine-related impurities, confirming that co-elution or misidentification of structurally similar species is a recognized analytical challenge that necessitates compound-specific reference standards [1][2].

Chromatographic differentiation
Method context
Exact mass 325.1520 Da; acetamide vs. DAMPA acid terminus
Distinguishable from DAMPA and related MTX impurities by RP-HPLC/HRMS
Predicted separation under optimized gradient; reference standard validation advised
Analytical reference standard HPLC impurity profiling Methotrexate quality control

Biological Data Gap Analysis

The compound bears the identifier NSC 233910, assigned by the National Cancer Institute's Developmental Therapeutics Program (DTP), which indicates it was accessioned into the NCI compound repository for potential antitumor screening [1]. However, a thorough search of publicly available databases (PubMed, PubChem BioAssay, BindingDB, ChEMBL, NCI/CADD database) conducted as of May 2026 did not retrieve any compound-specific quantitative biological data—no DHFR inhibition IC₅₀ or Kᵢ values, no tumor cell line growth inhibition GI₅₀ values, and no in vivo efficacy or toxicity data—that can be attributed to this exact CAS number or structure in peer-reviewed primary literature [2]. For context, close structural analogs within the 2,4-diaminopteridine class with published data include: DAMPA (CAS 19741-14-1), identified as a methotrexate metabolite and impurity; 2,4-diamino-6-substituted pteridines with reported DHFR Kᵢ values in the range of 3-38 nM against Leishmania PTR1 [3]; and the broader class of 6-substituted 2,4-diaminopteridines with reported IC₅₀ values of 0.02-0.08 μM against purified DHFR and 0.2-2 μM in tumor cell growth inhibition [4]. The absence of published quantitative biological data for this specific compound means that any potency, selectivity, or efficacy claims must be treated as unverified class-level inferences pending de novo experimental determination.

Biological data gap
Data to verify
No public DHFR IC₅₀, cell GI₅₀, or in vivo data
Biological potency cannot be assumed; class-level inference only
Verify activity in own assay prior to purchase; request vendor characterization data
NCI screening history Data gap analysis Antifolate biological evaluation

Research and Industrial Application Scenarios


Methotrexate Impurity Profiling and Method Development

In pharmaceutical quality control (QC) and analytical method validation for methotrexate active pharmaceutical ingredient (API) and finished dosage forms, regulatory guidelines (ICH Q3A/Q3B) require identification and quantification of structurally related impurities . N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide, with its distinct exact mass of 324.1442 Da and neutral acetamide terminus, serves as a chemically differentiated impurity marker that can be chromatographically resolved from DAMPA (Methotrexate Impurity E, MW 325.33, acid terminus), aminopterin (MW 440.42), and methotrexate itself (MW 454.44) using validated UPLC/HPLC methods . Analytical laboratories performing ANDA submissions or commercial batch release testing can use this compound as a reference standard for system suitability, specificity, and linearity validation in impurity profiling methods, particularly where high-resolution mass spectrometry is employed for unambiguous identification .

Non-Classical Antifolate Scaffold for SAR Exploration

Medicinal chemistry programs targeting DHFR or related folate pathway enzymes, particularly those seeking to overcome resistance mediated by impaired RFC transport or FPGS downregulation, can utilize this compound as a non-classical scaffold for further functionalization . Its intermediate lipophilicity (XLogP -0.2), intermediate molecular weight (324.34 g/mol), and lack of glutamate-mediated polyglutamation dependency position it as a starting point distinct from both classical antifolates (methotrexate, aminopterin) and existing non-classical agents (trimetrexate, piritrexim) . The para-acetamidophenyl side chain offers a vector for introducing substituents to modulate DHFR affinity, species selectivity (e.g., human vs. pathogen DHFR), or pharmacokinetic properties, while the 2,4-diaminopteridine core retains the pharmacophore essential for DHFR binding . Researchers should note that compound-specific DHFR inhibition data must be generated de novo before advancing this scaffold into lead optimization, as no published IC₅₀ or Kᵢ values are currently available .

Synthetic Intermediate for Pteridine-Derived Probes

Patents and synthetic methodology literature describe 2,4-diamino-6-substituted pteridine intermediates as key building blocks for the preparation of methotrexate and its analogs . Specifically, the reaction of 2,4-diamino-6-(bromomethyl)pteridine with substituted anilines is a well-established route to diverse non-classical antifolates . N-(4-(((2,4-Diamino-6-pteridinyl)methyl)amino)phenyl)acetamide can serve as a protected intermediate that, upon deacetylation, yields the free aniline derivative for further derivatization (e.g., coupling to protected glutamic acid to generate classical antifolate analogs), or it can be used directly as a fragment for constructing focused libraries of pteridine-based DHFR inhibitors . Synthetic organic chemists engaged in antifolate drug discovery or chemical biology probe development can procure this compound as a characterized, ready-to-use building block that bypasses the multi-step synthesis typically required starting from 2,4,5,6-tetraaminopyrimidine .

Reference for DHFR Species-Selectivity Profiling

Comparative enzymology studies of DHFR from multiple species (human, Escherichia coli, Pneumocystis carinii, Toxoplasma gondii, Plasmodium falciparum, Mycobacterium tuberculosis) frequently employ panels of structurally diverse 2,4-diaminopteridine and 2,4-diaminopyrimidine inhibitors to establish selectivity indices . The target compound's unique combination of a non-classical scaffold with intermediate lipophilicity and absence of the benzoylglutamate moiety makes it a useful comparator for probing the structural determinants of species-selective DHFR inhibition . In particular, studies have shown that modifications to the side chain at the 6-position of 2,4-diaminopteridines can dramatically shift selectivity between human and pathogen DHFR, with some compounds achieving >100-fold selectivity . Incorporating this compound into selectivity profiling panels alongside methotrexate, trimethoprim, pyrimethamine, and trimetrexate can help delineate the pharmacophoric features that drive species-specific binding .

Application
Selection Property
Validation Focus
Methotrexate impurity profiling
Chromatographic differentiation from DAMPA and other impurities
Specificity and linearity in RP-HPLC/HRMS methods
Non-classical antifolate SAR
Non-polyglutamated scaffold with intermediate lipophilicity
De novo DHFR inhibition and selectivity profiling required
Synthetic intermediate
Acetamide-protected pteridine building block
Deprotection and derivatization scope
DHFR species-selectivity panel
Unique non-classical comparator scaffold
Species-selectivity profiling against human/pathogen DHFR
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